molecular formula C10H15Cl2NO B1432765 4-(3-Chlorophenoxy)butan-1-amine hydrochloride CAS No. 1864064-32-3

4-(3-Chlorophenoxy)butan-1-amine hydrochloride

Cat. No.: B1432765
CAS No.: 1864064-32-3
M. Wt: 236.13 g/mol
InChI Key: PKLZCWSZMCOMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chlorophenoxy)butan-1-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by the presence of a chlorophenoxy group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenoxy)butan-1-amine hydrochloride typically involves the reaction of 3-chlorophenol with butan-1-amine under specific conditions. The process often includes:

    Step 1: Formation of 3-chlorophenoxybutane by reacting 3-chlorophenol with 1-bromobutane in the presence of a base such as potassium carbonate.

    Step 2: Amination of the resulting 3-chlorophenoxybutane with ammonia or an amine source to form 4-(3-chlorophenoxy)butan-1-amine.

    Step 3: Conversion to the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenoxy)butan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-(3-chlorophenoxy)butan-1-one.

    Reduction: Formation of 4-(3-chlorophenoxy)butan-1-ol.

    Substitution: Formation of various substituted phenoxybutanes depending on the nucleophile used.

Scientific Research Applications

4-(3-Chlorophenoxy)butan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(4-Chlorophenoxy)butan-1-amine hydrochloride
  • 4-(2-Chlorophenoxy)butan-1-amine hydrochloride
  • 4-(3-Bromophenoxy)butan-1-amine hydrochloride

Comparison: 4-(3-Chlorophenoxy)butan-1-amine hydrochloride is unique due to the position of the chlorine atom on the phenoxy ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for specific research applications.

Properties

IUPAC Name

4-(3-chlorophenoxy)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c11-9-4-3-5-10(8-9)13-7-2-1-6-12;/h3-5,8H,1-2,6-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLZCWSZMCOMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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